molecular formula C19H15N5O3S B2492096 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 1903764-72-6

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2492096
CAS No.: 1903764-72-6
M. Wt: 393.42
InChI Key: BEVMBZUDNNVMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a heterocyclic compound featuring a fused triazolopyridazine core substituted with a thiophene moiety at the 6-position and a 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide group at the 3-position via a methyl linker. The compound’s synthesis likely involves multi-step heterocyclization and coupling reactions, as inferred from analogous methodologies in triazolopyridazine derivatives .

Properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c25-19(12-3-1-4-14-18(12)27-9-8-26-14)20-11-17-22-21-16-7-6-13(23-24(16)17)15-5-2-10-28-15/h1-7,10H,8-9,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVMBZUDNNVMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features multiple heterocycles, including triazole and pyridazine moieties, which are known for their diverse biological properties. The synthesis typically involves multi-step processes that include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and suitable nitriles.
  • Pyridazine Ring Construction : Further cyclization with appropriate reagents leads to the formation of the pyridazine structure.
  • Dihydrobenzo[dioxine] Formation : The final steps involve constructing the benzo[dioxine] framework through specific coupling reactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant cytotoxicity against various cancer cell lines:

  • A549 (Lung Cancer) : IC50 = 1.06 ± 0.16 μM
  • MCF-7 (Breast Cancer) : IC50 = 1.23 ± 0.18 μM
  • HeLa (Cervical Cancer) : IC50 = 2.73 ± 0.33 μM

These values indicate potent activity compared to established anticancer agents like Foretinib (IC50 = 0.019 μM) .

The compound is believed to exert its effects through multiple mechanisms:

  • Enzyme Inhibition : It selectively inhibits c-Met kinase, a receptor tyrosine kinase implicated in cancer progression.
  • Induction of Apoptosis : Studies suggest that it triggers late apoptosis in cancer cells and can arrest the cell cycle at the G0/G1 phase .

Other Biological Activities

In addition to its anticancer properties, derivatives related to this compound have shown promise in other areas:

  • Antimicrobial Activity : Various triazole derivatives exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes .
  • Anti-inflammatory Effects : Some compounds in this class have been noted for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell LineIC50 (μM)
12eAnticancerA5491.06 ± 0.16
12eAnticancerMCF-71.23 ± 0.18
12eAnticancerHeLa2.73 ± 0.33
RelatedAntimicrobialVariousModerate
RelatedAnti-inflammatoryVariousSignificant

Notable Research Findings

  • A study evaluated a series of triazolo-pyridazine derivatives for their cytotoxicity against several cancer cell lines and found that compounds similar to this compound exhibited significant inhibitory activity against c-Met kinase .
  • Another investigation into the structure-activity relationship (SAR) of triazole derivatives revealed that modifications in substituents could enhance anticancer efficacy while maintaining low toxicity towards normal cells .

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties in several studies. For instance:

  • It has been evaluated against various cancer cell lines such as SNB-19 and OVCAR-8, demonstrating significant growth inhibition rates .
  • The mechanism of action may involve interference with cellular signaling pathways associated with cancer proliferation.

Antimicrobial Properties

Research indicates that derivatives of this compound possess antibacterial and antifungal activities:

  • Compounds containing similar triazole structures have exhibited broad-spectrum antibacterial effects .
  • Specific derivatives have been tested against pathogens such as Mycobacterium smegmatis, showing effective minimum inhibitory concentrations (MICs) .

Anti-inflammatory Effects

Some studies suggest that this compound may also have anti-inflammatory properties:

  • The presence of the benzo[dioxine] moiety is linked to reduced inflammatory responses in cellular models .

Case Studies and Research Findings

StudyDescriptionFindings
Evaluation of antibacterial activityCompounds showed effective inhibition against Mycobacterium smegmatis with MIC values around 50 μg/mL.
Anticancer studiesSignificant growth inhibition in cancer cell lines SNB-19 (86.61% inhibition) and OVCAR-8 (85.26% inhibition).
Synthesis and bioactivity assessmentNew derivatives displayed notable antibacterial activity against various strains.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene moiety and triazolo-pyridazine core are susceptible to oxidation due to their electron-rich nature:

  • Thiophene ring oxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) to form sulfoxide/sulfone derivatives, altering electronic properties for downstream functionalization.

  • Triazolo-pyridazine oxidation : Hydrogen peroxide in acetic acid induces ring expansion or cleavage, yielding pyridazine-dione intermediates .

Reaction SiteReagentProductApplication
Thiophene S-atommCPBASulfoxide (R-S=O)Modulates electron density for cross-coupling
Triazolo-pyridazineH₂O₂/AcOHPyridazine-dioneIntermediate for antitumor derivatives

Nucleophilic Substitution

The methylene bridge (-CH₂-) between triazolo-pyridazine and carboxamide acts as a reactive site:

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ yields brominated derivatives at the methyl position, enabling Suzuki-Miyaura couplings .

  • Aminolysis : Reaction with primary amines (e.g., ethylenediamine) displaces the carboxamide group, forming urea-linked analogs for structure-activity studies .

Cycloaddition Reactions

The triazolo-pyridazine system participates in [3+2] cycloadditions:

  • With nitrile oxides : Forms fused isoxazolo-triazolopyridazine hybrids under microwave irradiation (150°C, 20 min), enhancing π-stacking interactions in kinase inhibition .

Hydrolysis of Carboxamide

The 2,3-dihydrobenzo[b] dioxine-5-carboxamide group undergoes controlled hydrolysis:

  • Acidic conditions (HCl/H₂O, reflux): Cleaves to carboxylic acid, enabling conjugation with alcohols or amines.

  • Enzymatic hydrolysis : Porcine liver esterase selectively deprotects methyl esters without affecting the triazolo-pyridazine .

5.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Functional Group Differences

Compound Name (CAS No.) Core Structure Key Substituents Functional Impact
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine - 6-(Thiophen-2-yl)
- 3-(Methyl-linked dihydrobenzo[b][1,4]dioxine-5-carboxamide)
Enhanced π-π stacking (thiophene), hydrogen bonding (carboxamide), and solubility (dioxane) .
3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (894050-19-2) [1,2,4]Triazolo[4,3-b]pyridazine - 6-(Thiophen-2-yl)
- 3-((Pyridin-3-ylmethyl)thio)
Increased hydrophilicity (pyridine) and potential metal coordination (thioether) .
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (891099-01-7) [1,2,4]Triazolo[4,3-b]pyridazine - 6-(Furan-2-yl)
- 3-((Pyridin-3-ylmethyl)thio)
Reduced electron density (furan vs. thiophene), altering reactivity and binding affinity .
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (851988-47-1) Benzo[b][1,4]dioxine - 2-Carbohydrazide
- 4,6-Difluorobenzo[d]thiazole
Improved metabolic stability (fluorine) and hydrogen-bonding capacity (carbohydrazide) .

Analytical and Bioactivity Comparisons

Mass Spectrometry (MS) and Molecular Networking

  • The target compound and its analogs exhibit high cosine scores (>0.8) in MS/MS fragmentation patterns due to shared triazolopyridazine cores, enabling clustering via molecular networking .
  • Substitution at the 6-position (thiophene vs. furan) alters parent ion fragmentation pathways, as seen in differences in neutral loss profiles (e.g., sulfur vs. oxygen elimination) .

Lumping Strategy and Property Prediction

  • Compounds like the target and 894050-19-2 are grouped under "triazolopyridazine-carboxamide surrogates" in lumping strategies, predicting similar solubility and bioavailability due to shared dioxane and carboxamide motifs .
  • Fluorinated analogs (e.g., 851988-47-1) show higher metabolic stability in vitro compared to non-fluorinated derivatives, as fluorine reduces CYP450-mediated oxidation .

Hypothesized Bioactivity Differences

  • Target Compound : The dihydrobenzo[b][1,4]dioxine group may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
  • Pyridine/Thioether Analogues (e.g., 894050-19-2) : Thioether linkages could confer redox activity or glutathione conjugation susceptibility, impacting pharmacokinetics .
  • Furan-Substituted Analogues (e.g., 891099-01-7) : Reduced aromaticity compared to thiophene may lower binding affinity to hydrophobic enzyme pockets .

Preparation Methods

Synthesis of the Triazolopyridazine-Thiophene Core

The triazolopyridazine moiety is constructed through a cyclocondensation reaction between 4-amino-1,2,4-triazole and a substituted pyridazine derivative. Source demonstrates that 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (10 ) is synthesized via chlorination of intermediate 7 using phosphorus oxychloride (POCl₃). To introduce the thiophene group at position 6, a Suzuki-Miyaura coupling or nucleophilic aromatic substitution is employed. Source highlights a one-pot synthesis method using 2-acetylthiophene, 4-pyridine carboxaldehyde, and ethyl cyanoacetate in the presence of ceric ammonium nitrate (CAN), yielding thiophene-functionalized intermediates.

Key Reaction:

  • Cyclization: 4-Amino-1,2,4-triazole reacts with ethyl acetoacetate under reflux to form intermediate 9 , which undergoes chlorination to yield 10 .
  • Thiophene Introduction: Intermediate 10 is coupled with 2-thiopheneboronic acid via palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install the thiophene moiety.

Preparation of 2,3-Dihydrobenzo[b]Dioxine-5-Carboxamide

The benzodioxine fragment is synthesized from 2,3-dihydroxybenzoic acid through sequential esterification, alkylation, and amidation. Source outlines a route where methyl 2,3-dihydroxybenzoate (13 ) is alkylated with 1,2-dibromoethane to form the dioxine ring, followed by hydrolysis to the carboxylic acid and conversion to the carboxamide using a mixed-anhydride method.

Key Steps:

  • Esterification: 2,3-Dihydroxybenzoic acid is treated with methanol and H₂SO₄ to yield methyl ester 13 .
  • Alkylation: 13 reacts with 1,2-dibromoethane and K₂CO₃ to form 2,3-dihydrobenzodioxine ester 14 .
  • Amidation: The ester is hydrolyzed to the acid, then coupled with ammonium chloride using ethyl chloroformate to yield the carboxamide.

Coupling of Triazolopyridazine and BenzoDioxine Fragments

The final step involves forming an amide bond between the triazolopyridazine-methylamine and benzodioxine-carboxylic acid. Source and suggest using coupling agents like EDCl/HOBt or forming an acyl chloride intermediate.

Procedure:

  • Methylamine Generation: The triazolopyridazine intermediate is treated with methylamine or subjected to reductive amination to introduce the methylamine group.
  • Acyl Chloride Formation: The benzodioxine carboxylic acid is reacted with thionyl chloride (SOCl₂) to generate the acyl chloride.
  • Amide Coupling: The acyl chloride reacts with triazolopyridazine-methylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimization and Characterization

Yield Optimization:

  • Cyclization steps achieve 70–85% yield when using POCl₃.
  • Suzuki coupling efficiencies range from 65–78% depending on palladium catalyst loading.
  • Amidation via mixed-anhydride methods yields 80–90%.

Spectral Data:

  • ¹H NMR (DMSO- d₆): δ 7.24–8.82 (thiophene and pyridazine protons), 5.06 (s, CH₂), 4.15 (q, OCH₂).
  • IR (KBr): 2224 cm⁻¹ (CN), 1753 cm⁻¹ (C=O).

Challenges and Alternatives

  • Regioselectivity in Cyclization: Competing pathways during triazole formation are mitigated by controlling stoichiometry and temperature.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
  • Alternative Routes: Source proposes phosphonylated triazolopyridines via 5- exo-dig cyclization, though this requires specialized chloroethynylphosphonates.

Q & A

Q. Critical Conditions :

  • Temperature : Higher temperatures (80–100°C) improve cyclization efficiency but may increase side products.
  • Solvent Choice : Polar solvents enhance intermediate solubility but may complicate purification.
  • Catalyst Loading : Excess Pd catalysts in coupling steps can reduce purity; optimize to 2–5 mol% .

Which analytical techniques effectively confirm structural integrity, and how are spectral discrepancies resolved?

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying regiochemistry of the triazole ring and substitution patterns. For example, the methylene bridge (N-CH₂-) appears as a singlet near δ 4.5–5.0 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (m/z 379.39 for [M+H]⁺) and detects impurities via isotopic patterns .
  • HPLC : Reversed-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Q. Resolving Discrepancies :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., aromatic protons) .

How can researchers investigate biological targets and reconcile conflicting activity data?

Advanced Research Question

  • Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by LC-MS/MS analysis .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity, noting off-target effects .

Q. Addressing Data Conflicts :

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or serum content may alter activity. Standardize using low-serum (<2%) conditions .
  • Metabolic Stability : Use liver microsomes to assess compound degradation, which may explain inconsistent in vitro vs. in vivo results .

How can intermediates be optimized to improve heterocycle formation efficiency?

Advanced Research Question

  • Intermediate Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate pyridazine precursors before cyclization, reducing side reactions .
  • Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., 30 min at 120°C vs. 12 hr conventional heating) to improve yields by 15–20% .
  • Protecting Groups : Temporarily protect reactive amines (e.g., Boc groups) during thiophene coupling to prevent undesired nucleophilic attacks .

What methods elucidate binding modes with enzyme targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., GSK-3β). Prioritize poses with hydrogen bonds to the triazole nitrogen and hydrophobic contacts with the dihydrodioxine ring .
  • X-Ray Crystallography : Co-crystallize the compound with purified target proteins (e.g., CDK2). Soak crystals in 10–20 mM compound solution for 24–48 hr .

How are solubility challenges addressed in in vitro assays?

Advanced Research Question

  • Co-Solvents : Use DMSO stocks (<0.1% final concentration) to maintain solubility without cytotoxicity .
  • Lipid-Based Formulations : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance aqueous dispersion for cell-based assays .
  • pH Adjustment : Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0) to identify optimal conditions for target engagement .

What are key considerations for SAR studies on derivatives?

Advanced Research Question

  • Core Modifications : Replace the thiophene with furan or pyrrole to evaluate electronic effects on target affinity .
  • Side Chain Variation : Introduce alkyl or aryl groups on the methylene bridge to probe steric tolerance in the binding pocket .
  • Bioisosteres : Substitute the carboxamide with sulfonamide or urea groups to improve metabolic stability while retaining activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.